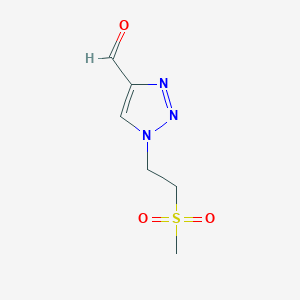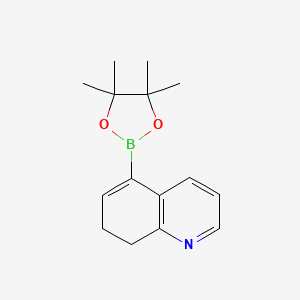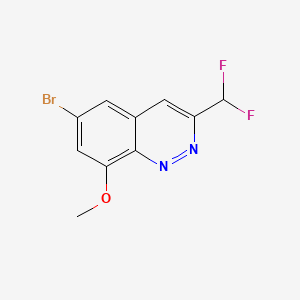
Tert-butyl 2-formyl-6-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-formyl-6-nitrobenzoate is an organic compound with the molecular formula C12H13NO5. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a formyl group, and a nitro group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-formyl-6-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of tert-butyl benzoate to introduce the nitro group. This is followed by formylation to add the formyl group at the desired position on the aromatic ring. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-formyl-6-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Tert-butyl 2-carboxy-6-nitrobenzoate.
Reduction: Tert-butyl 2-formyl-6-aminobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-formyl-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-formyl-6-nitrobenzoate in chemical reactions involves the reactivity of its functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form amines. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-nitrobenzoate: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
Tert-butyl 2-formylbenzoate: Lacks the nitro group, affecting its reactivity in reduction reactions.
Methyl 2-formyl-6-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester, influencing its steric properties and reactivity.
Uniqueness
Tert-butyl 2-formyl-6-nitrobenzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and steric hindrance. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Propiedades
Fórmula molecular |
C12H13NO5 |
|---|---|
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
tert-butyl 2-formyl-6-nitrobenzoate |
InChI |
InChI=1S/C12H13NO5/c1-12(2,3)18-11(15)10-8(7-14)5-4-6-9(10)13(16)17/h4-7H,1-3H3 |
Clave InChI |
SVYTXROTVQMPHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CC=C1[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


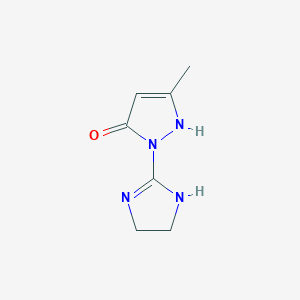
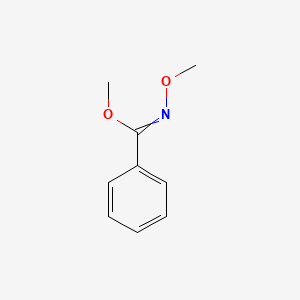
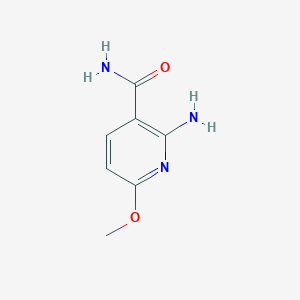
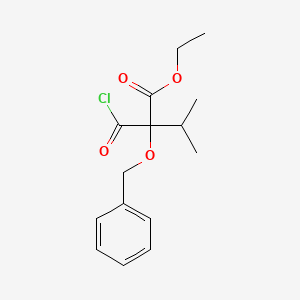
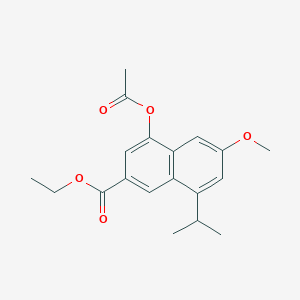

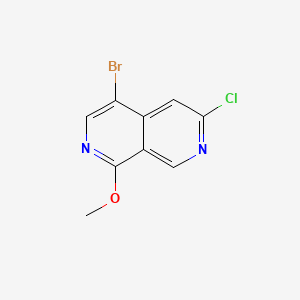
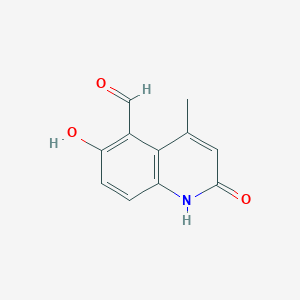
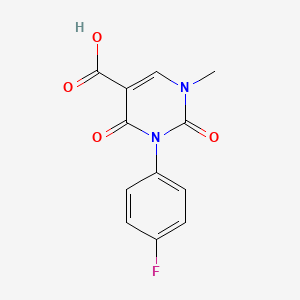
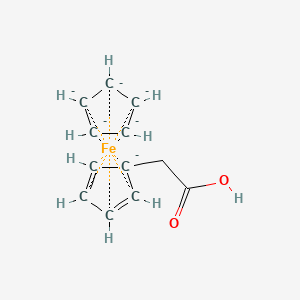
![6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13925404.png)
